molecular formula C20H12CaN2O7S2 B13785832 calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate CAS No. 67990-37-8

calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate

Cat. No.: B13785832
CAS No.: 67990-37-8
M. Wt: 496.5 g/mol
InChI Key: ROLPDLQXTOHSIJ-UHFFFAOYSA-L
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Description

Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate is a complex organic compound with the molecular formula C40H26CaN4O8S2 and a molecular weight of 794.86 . This compound is characterized by its diazenyl functional group, which is known for its vibrant color properties, making it useful in various dye applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate typically involves the diazotization of 2-hydroxynaphthalene-1-amine followed by coupling with naphthalene-1,5-disulfonic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of temperature and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate involves its ability to form stable complexes with metal ions. The diazenyl group can coordinate with metal ions, affecting their reactivity and stability. This property is exploited in various applications, including corrosion inhibition and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate is unique due to its ability to form stable complexes with calcium ions, enhancing its applications in various fields. Its structural features, such as the presence of sulfonate groups, also contribute to its distinct properties compared to other diazenyl compounds .

Properties

CAS No.

67990-37-8

Molecular Formula

C20H12CaN2O7S2

Molecular Weight

496.5 g/mol

IUPAC Name

calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C20H14N2O7S2.Ca/c23-17-11-8-12-4-1-2-5-13(12)19(17)22-21-16-10-9-14-15(20(16)31(27,28)29)6-3-7-18(14)30(24,25)26;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

ROLPDLQXTOHSIJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2]

Origin of Product

United States

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